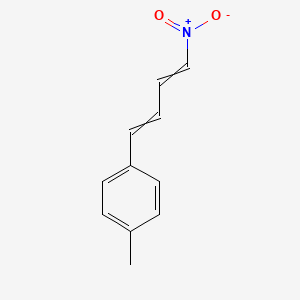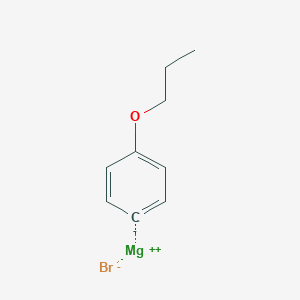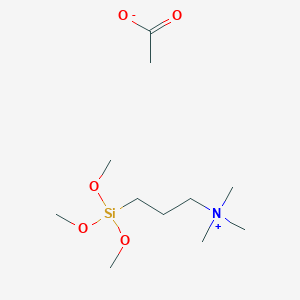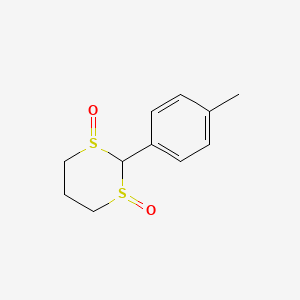
Benzoyl chloride, 4-nitro-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl chloride, 4-nitro-, hydrochloride is an organochlorine compound with the molecular formula C7H5Cl2NO3. It is a derivative of benzoyl chloride, where a nitro group is substituted at the 4-position of the benzene ring. This compound is typically used in organic synthesis and various industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 4-nitro-, hydrochloride can be synthesized through the nitration of benzoyl chlorideThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of 4-nitrobenzoic acid. This process uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents to convert the carboxylic acid group into an acyl chloride group .
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 4-nitro-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-nitrobenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation
Solvents: Dichloromethane, chloroform
Major Products
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
Ketones: Formed from Friedel-Crafts acylation reactions
Scientific Research Applications
Benzoyl chloride, 4-nitro-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the derivatization of biological molecules for analytical purposes.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients (APIs) and drug development.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoyl chloride, 4-nitro-, hydrochloride primarily involves nucleophilic aromatic substitution reactions. The nitro group at the 4-position of the benzene ring acts as an electron-withdrawing group, making the carbonyl carbon more susceptible to nucleophilic attack. This facilitates the formation of various derivatives through substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
4-Nitrobenzoic acid: Contains a carboxylic acid group instead of an acyl chloride group, leading to different reactivity and applications.
4-Nitrobenzaldehyde: Contains an aldehyde group, which undergoes different types of reactions compared to benzoyl chloride, 4-nitro-, hydrochloride.
Uniqueness
This compound is unique due to the presence of both the acyl chloride and nitro functional groups. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
182202-79-5 |
|---|---|
Molecular Formula |
C7H5Cl2NO3 |
Molecular Weight |
222.02 g/mol |
IUPAC Name |
4-nitrobenzoyl chloride;hydrochloride |
InChI |
InChI=1S/C7H4ClNO3.ClH/c8-7(10)5-1-3-6(4-2-5)9(11)12;/h1-4H;1H |
InChI Key |
GUOMRQUOSKLHKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)
![Methyl 2-[(trimethylsilyl)oxy]undecanoate](/img/structure/B12566272.png)
![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)
![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)

